molecular formula C20H21NO4 B8095906 N-Fmoc-N-ethyl-D-alanine

N-Fmoc-N-ethyl-D-alanine

Cat. No.: B8095906
M. Wt: 339.4 g/mol
InChI Key: FIVAYWIQBITLAU-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N-ethyl-D-alanine: is a derivative of the amino acid alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and an ethyl group is attached to the nitrogen atom. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis of N-Fmoc-N-ethyl-D-alanine typically begins with the protection of the amino group of D-alanine using the Fmoc group. This is achieved by reacting D-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    Ethylation: The next step involves the ethylation of the protected amino group. This can be done by reacting the Fmoc-protected D-alanine with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction yields the free amine, which can then participate in further peptide coupling reactions.

    Substitution: The ethyl group attached to the nitrogen can undergo substitution reactions, although this is less common due to the stability of the ethyl group.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

    Substitution: Ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate.

Major Products:

    Deprotection: The major product is the free amine of D-alanine.

    Substitution: Substitution reactions can yield various N-substituted derivatives of D-alanine, depending on the substituent used.

Scientific Research Applications

Chemistry: N-Fmoc-N-ethyl-D-alanine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.

Medicine: The compound is used in the synthesis of peptide-based drugs, which have applications in treating various diseases, including cancer, diabetes, and infectious diseases. It is also used in the development of diagnostic tools and imaging agents.

Industry: In the industrial sector, this compound is used in the production of synthetic peptides for research and development. It is also used in the manufacture of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of N-Fmoc-N-ethyl-D-alanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide.

Comparison with Similar Compounds

    N-Fmoc-D-alanine: Similar to N-Fmoc-N-ethyl-D-alanine but without the ethyl group. It is also used in peptide synthesis.

    N-Fmoc-L-alanine: The L-isomer of N-Fmoc-D-alanine, used in the synthesis of peptides with L-amino acids.

    N-Boc-N-ethyl-D-alanine: Similar to this compound but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the ethyl group on the nitrogen atom

Properties

IUPAC Name

(2R)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-21(13(2)19(22)23)20(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3,(H,22,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVAYWIQBITLAU-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H](C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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